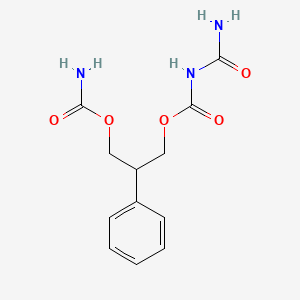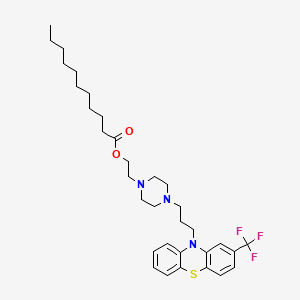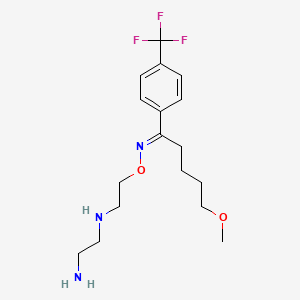
(3R)-3-氨基噁烷-2-酮
描述
(3R)-3-aminooxolan-2-one is a chiral compound with significant importance in various fields of chemistry and biology It is characterized by its unique structure, which includes an oxolane ring with an amino group at the third position
科学研究应用
(3R)-3-aminooxolan-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of chiral compounds.
Biology: The compound is studied for its potential role in enzyme inhibition and as a substrate in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various pharmaceuticals.
作用机制
Target of Action
D-homoserine lactone, also known as (3R)-3-aminooxolan-2-one, is a small signaling molecule involved in bacterial quorum sensing . It primarily targets the quorum sensing system in Gram-negative bacteria . The compound interacts with specific receptor proteins, such as LuxR-type cytoplasmic proteins, which are involved in the regulation of gene expression .
Mode of Action
D-homoserine lactone interacts with its targets by binding to the receptor proteins, stabilizing them, and enabling their dimerization . This interaction triggers an intracellular signaling cascade that activates the transcription of quorum sensing-regulated genes .
Biochemical Pathways
The interaction of D-homoserine lactone with its targets affects various biochemical pathways. It plays a significant role in the regulation of bacterial genes that adapt to harsh environmental conditions . It is involved in the regulation of tasks such as biofilm formation, virulence activity of bacteria, production of antibiotics, plasmid conjugal transfer, pigmentation phenomenon, and production of exopolysaccharide (EPS) .
Result of Action
The action of D-homoserine lactone results in the modulation of bacterial behavior at a population level . By influencing quorum sensing, it can affect the production of virulence factors, biofilm formation, and other group behaviors of bacteria . This can have significant implications for the pathogenicity of bacteria and their interactions with their environment and hosts .
Action Environment
The action of D-homoserine lactone can be influenced by various environmental factors. For instance, the compound’s activity can be affected by the bacterial cell density, as quorum sensing is a density-dependent mechanism . Moreover, the compound’s stability and efficacy may be influenced by factors such as temperature, pH, and the presence of other microbial species .
生化分析
Biochemical Properties
D-homoserine lactone plays a significant role in biochemical reactions, particularly in the regulation of gene expression in bacteria . It interacts with various enzymes and proteins, such as LuxI-type enzymes, which synthesize AHL molecules, and LuxR-type proteins, which bind to AHLs to regulate quorum sensing-dependent gene expression . The nature of these interactions is primarily regulatory, influencing the behavior of bacterial populations .
Cellular Effects
The effects of D-homoserine lactone on cells are profound. It influences cell function by modulating gene expression, impacting cell signaling pathways, and altering cellular metabolism . For instance, in Pseudomonas aeruginosa, a common Gram-negative bacterium, D-homoserine lactone regulates the production of virulence factors and biofilms .
Molecular Mechanism
The molecular mechanism of D-homoserine lactone involves its binding interactions with biomolecules and its influence on gene expression . It exerts its effects at the molecular level by binding to LuxR-type proteins, which then regulate the expression of specific genes . This can result in changes such as enzyme activation or inhibition, and alterations in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of D-homoserine lactone can change over time. For instance, it has been observed that D-homoserine lactone can stimulate the growth and activity of microorganisms, enhance protein synthesis, and inhibit polysaccharide production, thereby effectively controlling nitrite nitrogen accumulation .
Metabolic Pathways
D-homoserine lactone is involved in several metabolic pathways. It is an intermediate in the biosynthesis of three essential amino acids: methionine, threonine, and isoleucine . It can also interact with enzymes or cofactors in these pathways .
Transport and Distribution
It is known that AHLs can freely diffuse across bacterial membranes, suggesting that D-homoserine lactone may be similarly transported and distributed .
Subcellular Localization
The subcellular localization of D-homoserine lactone is not well defined. Given its role in quorum sensing, it is likely that it is present in the cytoplasm where it can interact with intracellular proteins and influence gene expression .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-aminooxolan-2-one can be achieved through several methods. One common approach involves the stereoselective reduction of oxolane-2,3-dione using chiral catalysts. Another method includes the cyclization of amino alcohols under acidic conditions to form the oxolane ring. The reaction conditions typically involve the use of solvents like dichloromethane or ethanol and catalysts such as palladium or platinum.
Industrial Production Methods
In an industrial setting, the production of (3R)-3-aminooxolan-2-one often involves large-scale catalytic hydrogenation processes. These methods are optimized for high yield and purity, utilizing advanced techniques like continuous flow reactors and automated control systems to ensure consistent production quality.
化学反应分析
Types of Reactions
(3R)-3-aminooxolan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxolane-2,3-dione using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can convert the compound into oxolane-2,3-diol using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the amino position, using reagents like alkyl halides.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alkyl halides, amines.
Major Products
The major products formed from these reactions include oxolane-2,3-dione, oxolane-2,3-diol, and various substituted oxolanes, depending on the specific reaction conditions and reagents used.
相似化合物的比较
Similar Compounds
(2S,3R)-3-alkylglutamates: These compounds share a similar oxolane ring structure but differ in the substitution pattern.
(2R,3R)-3-amino-2-hydroxybutanoic acid: This compound has a similar amino and hydroxyl substitution but differs in the ring structure.
Uniqueness
(3R)-3-aminooxolan-2-one is unique due to its specific chiral configuration and the presence of an oxolane ring
属性
IUPAC Name |
(3R)-3-aminooxolan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO2/c5-3-1-2-7-4(3)6/h3H,1-2,5H2/t3-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJPWUUJVYOJNMH-GSVOUGTGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)C1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC(=O)[C@@H]1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10427587 | |
| Record name | homoserine lactone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10427587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
101.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1192-20-7, 51744-82-2 | |
| Record name | Homoserine Lactone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02624 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | homoserine lactone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10427587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is the role of D-homoserine lactone in bacterial quorum sensing?
A1: D-homoserine lactone is a core structural component of acyl-homoserine lactones (AHLs), signaling molecules employed by Gram-negative bacteria for quorum sensing. Specifically, Vibrio harveyi utilizes three autoinducers: HAI-1 (N-(3-hydroxybutyryl)-D-homoserine lactone), AI-2, and CAI-1. [] These autoinducers are recognized by sensor kinases, ultimately influencing the expression of various genes, including those responsible for bioluminescence, exoproteolytic activity, and biofilm formation. []
Q2: How do structural modifications of D-homoserine lactone analogs affect their activity on the RhlI signal synthase in Pseudomonas aeruginosa?
A2: Research indicates that modifications to the D-homoserine lactone scaffold can significantly impact the activity of RhlI, an AHL synthase in P. aeruginosa. [] While the natural RhlI autoinducer, N-butyryl-L-homoserine lactone, does not inhibit the enzyme, long-chain, unsubstituted acyl-D-homoserine lactones and acyl-D-homocysteine thiolactones were found to be inhibitory. [] Conversely, some 3-oxoacyl-chain analogs demonstrated RhlI activation. [] This suggests distinct binding pockets within the enzyme for inhibitors and activators, highlighting the potential for targeted AHL analog design.
Q3: Can you elaborate on the heterogeneity observed in Vibrio harveyi populations despite their genetic homogeneity, particularly concerning D-homoserine lactone signaling?
A3: Studies on Vibrio harveyi have revealed phenotypic heterogeneity within genetically homogenous populations, even under high cell densities and autoinducer saturation. [] For instance, only 70% of cells in a population displayed strong bioluminescence, a quorum sensing-regulated phenotype. [] Similar variations were observed for promoters controlling exoproteolytic activity and type III secretion. [] This heterogeneity, independent of media, temperature, or strain, suggests a division of labor strategy within the bacterial population, even in the presence of uniformly high D-homoserine lactone-based autoinducer concentrations. []
Q4: How do the concentrations of D-homoserine lactone-based autoinducers fluctuate over time in a growing culture of Vibrio harveyi?
A4: The concentrations of D-homoserine lactone-containing autoinducers in Vibrio harveyi are dynamically regulated throughout its growth cycle. [] AI-2, a furanosylborate diester, is detectable first, inducing bioluminescence in the early and mid-exponential growth phases. [] HAI-1 (N-(3-hydroxybutyryl)-D-homoserine lactone) appears later, reaching peak concentrations alongside AI-2 in the late exponential phase, coinciding with sustained bioluminescence and induced exoproteolytic activity. [] Notably, only the presence of both HAI-1 and AI-2 in specific ratios supports stable biofilm formation, emphasizing the importance of precise temporal autoinducer control for Vibrio harveyi development. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1H-Imidazole, 1-[(1R)-1-phenylethyl]-](/img/structure/B602287.png)




![Ethyl 8-hydroxy-5-methyl-6-oxo-5,6-dihydro-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylate](/img/structure/B602298.png)





